Home > Products > Screening Compounds P61172 > N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide - 954685-96-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Catalog Number: EVT-2922579
CAS Number: 954685-96-2
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • CCR2 antagonism: INCB3344, a benzamide derivative with a similar structure, was investigated as a CCR2 antagonist for potential treatment of chronic inflammation [].
  • CYP17 inhibition: Imidazolidin-2-1,3-disubstituted derivatives, including benzamide-containing structures, have been explored as CYP17 inhibitors for potential use in cancer treatment [].
  • D1 Dopamine Receptor modulation: Compound A (1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine), a compound incorporating a benzo[d][1,3]dioxol moiety, was characterized as a D1 dopamine receptor positive allosteric modulator for potential treatment of cognitive deficits in schizophrenia [].

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2). It has been radiolabeled as [3H]INCB3344 for radioligand binding studies. Studies have shown that INCB3344 competitively inhibits CCL2-induced G protein activation.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is formed by gut bacteria and represents 13% of the administered dose recovered in feces.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax (ABT-199). It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4).

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809)

Compound Description: VX-809 is a small-molecule corrector that partially restores F508del-CFTR trafficking and Cl− transport function. Studies have shown its potential for synergistic pharmacology when used in combination with other correctors.

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A)

Compound Description: Compound A is a dopamine D1 positive allosteric modulator (PAM). It displays an EC50 of 230 nM for D1 receptor potentiation and also exhibits agonist activity at the D2 receptor.

rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: Compound B is a potent and selective dopamine D1 PAM with an EC50 of 43 nM. It is selective for human and nonhuman primate D1 receptors but lacks activity at the rodent D1 receptors.

2-(N,N-dipropyl acetyl) 3-methyl 1-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate (dipropylaminopretadalafil)

Compound Description: Dipropylaminopretadalafil is a novel tadalafil analogue identified in a dietary supplement. Its structure was determined using 1D- and 2D-NMR and mass spectral analyses.

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor kinase, ALK5. It inhibits TGF-β-induced Smad3 phosphorylation and nuclear localization.

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: SB-505124 is a selective inhibitor of TGF-β type I receptors ALK4, ALK5, and ALK7. It inhibits the activation of downstream cytoplasmic signal transducers, Smad2 and Smad3, and TGF-β-induced MAPK pathway components.

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1hydroxyethyl]-2-methoxybenzamide (Compound 13)

Compound Description: Compound 13 is a phenolic O-methyl analogue of medroxalol, a drug with alpha- and beta-adrenergic antagonist activity. It exhibits enhanced beta-adrenergic blocking activity compared to medroxalol but decreased alpha-blocking activity.

N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20)

Compound Description: MRE2029F20 is an A2B adenosine receptor antagonist. It served as the starting point for designing a series of new A2B antagonists with varying structural modifications.

Properties

CAS Number

954685-96-2

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzamide

Molecular Formula

C19H18N2O4

Molecular Weight

338.363

InChI

InChI=1S/C19H18N2O4/c22-18-8-13(10-20-19(23)14-4-2-1-3-5-14)11-21(18)15-6-7-16-17(9-15)25-12-24-16/h1-7,9,13H,8,10-12H2,(H,20,23)

InChI Key

FICYNBRFEQDTOR-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.